![molecular formula C9H7N3O4 B586458 Methyl-5-Nitro-1H-Pyrrolo[2,3-b]pyridin-2-carboxylat CAS No. 952182-17-1](/img/structure/B586458.png)
Methyl-5-Nitro-1H-Pyrrolo[2,3-b]pyridin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7N3O4 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
Synthesis Analysis
The synthesis of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy .Molecular Structure Analysis
The molecular structure of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a nitro group at the 5-position and a methyl ester at the 2-position .Chemical Reactions Analysis
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .Physical And Chemical Properties Analysis
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a white solid with a molecular weight of 221.17 . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrolopyrazinderivate, zu denen „Methyl-5-Nitro-1H-Pyrrolo[2,3-b]pyridin-2-carboxylat“ gehört, haben eine antibakterielle Aktivität gezeigt . Diese Verbindungen können bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden.
Entzündungshemmende Aktivität
Diese Derivate haben auch entzündungshemmende Aktivitäten gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Antivirale Aktivität
Pyrrolopyrazinderivate haben antivirale Aktivitäten gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antiviraler Therapien eingesetzt werden könnten.
Antifungale Aktivität
Diese Verbindungen haben eine antifungale Aktivität gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antifungaler Behandlungen hin.
Antioxidative Aktivität
Pyrrolopyrazinderivate haben antioxidative Aktivitäten gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antioxidativer Therapien hin.
Antitumoraktivität
Diese Verbindungen haben eine Antitumoraktivität gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Antitumorbehandlungen hin.
Kinasehemmende Aktivität
5H-Pyrrolo[2,3-b]pyrazinderivate, zu denen „this compound“ gehört, haben eine höhere Aktivität bei der Kinasehemmung gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Kinasehemmer hin.
Fibroblastenwachstumsfaktorrezeptorhemmer
1H-Pyrrolo[2,3-b]pyridinderivate haben eine starke Aktivität gegen FGFR1, 2 und 3 gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Fibroblastenwachstumsfaktorrezeptorhemmer hin.
Wirkmechanismus
Safety and Hazards
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is classified as a hazardous substance. It has hazard statements H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful to aquatic life with long lasting effects, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCIKRATXUMSLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654040 |
Source


|
| Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-17-1 |
Source


|
| Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

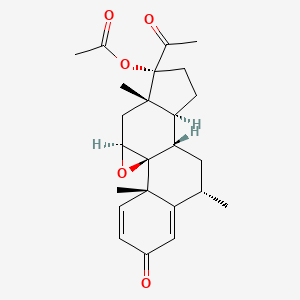

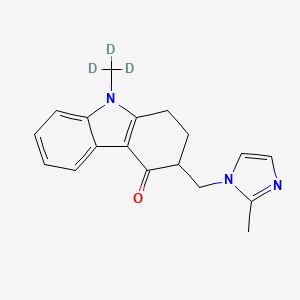
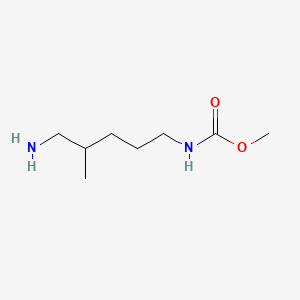
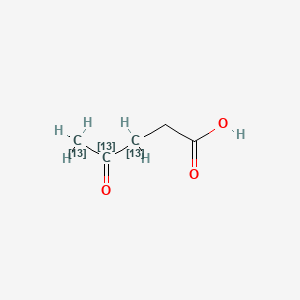

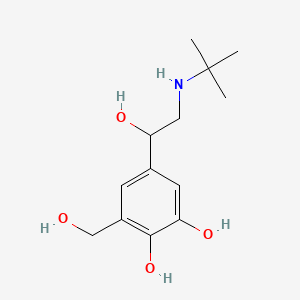




![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)

